4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid
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Overview
Description
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 99987-06-1. It has a molecular weight of 257.31 . The IUPAC name for this compound is 4- { [isopropyl (methyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is 1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
- Biochemical Activity : 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid has been investigated as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid from cell membranes, which is a key step in the production of inflammatory mediators. By inhibiting cPLA2α, this compound may have potential therapeutic applications in inflammation-related diseases.
Drug Development and Medicinal Chemistry
- Researchers have explored the structural modification of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid to enhance its enzyme inhibitory potency . This suggests its relevance in drug discovery and medicinal chemistry, particularly in designing novel anti-inflammatory agents.
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-[methyl(propan-2-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHRRSXXGFFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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